molecular formula C30H31N3O4 B557146 Boc-His(Trt)-OH CAS No. 32926-43-5

Boc-His(Trt)-OH

Cat. No.: B557146
CAS No.: 32926-43-5
M. Wt: 497.6 g/mol
InChI Key: OYXZPXVCRAAKCM-SANMLTNESA-N
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Description

Boc-His(Trt)-OH, also known as tert-butyloxycarbonyl-L-histidine(trityl)-OH, is a protected form of the amino acid histidine. The compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the amino group, while the trityl (Trt) group protects the imidazole side chain of histidine. This dual protection is crucial for preventing unwanted side reactions during peptide chain elongation.

Mechanism of Action

Target of Action

Boc-His(Trt)-OH is primarily used as a protecting group in peptide synthesis . The compound’s primary targets are the amino groups in peptides and proteins . The role of this compound is to protect these amino groups during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide .

Mode of Action

The mode of action of this compound involves the formation of a protective layer around the amino groups in peptides and proteins . This is achieved through a reaction with the amino group, resulting in the formation of a carbamate . This protective layer prevents the amino group from reacting with other compounds during the synthesis process .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in peptide bond formation . By protecting the amino groups, this compound allows for the selective formation of peptide bonds . This results in the formation of the desired peptide sequence without unwanted side reactions .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its use as a protecting group in peptide synthesis . The compound is typically removed from the peptide following synthesis through a process known as deprotection . This process can be carried out under mild conditions using oxalyl chloride in methanol , or at high temperatures using a thermally stable ionic liquid . The removal of this compound allows for the peptide to exhibit its intended biological activity .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting the amino groups during synthesis, this compound ensures that the peptide bonds are formed in the correct order . This allows for the production of peptides with specific biological activities .

Action Environment

The action of this compound is influenced by several environmental factors. The efficiency of the protection and deprotection processes can be affected by factors such as temperature, pH, and the presence of other compounds . For example, the deprotection process can be carried out more efficiently at high temperatures using a thermally stable ionic liquid .

Biochemical Analysis

Biochemical Properties

Boc-His(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . The Trt group is also deprotected under certain conditions .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The compound itself does not directly interact with cells, but the peptides it helps synthesize can have profound effects on cellular function . These peptides can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is centered around its role in peptide synthesis. The Boc and Trt groups serve as protecting groups, preventing unwanted reactions at the amino and carboxyl groups of the histidine molecule . These groups can be selectively removed under certain conditions, allowing for controlled peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used in the synthesis of peptides. The compound is stable under a variety of conditions, making it suitable for use in long-term experiments . The Boc group can be deprotected under acidic conditions, commonly with trifluoroacetic acid .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . The Boc and Trt groups can be removed under certain conditions, allowing the histidine molecule to participate in peptide bond formation .

Subcellular Localization

This compound does not have a specific subcellular localization as it is used in peptide synthesis outside of cells. The peptides it helps synthesize can have specific subcellular localizations depending on their properties and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-His(Trt)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. This reaction forms the Boc-protected histidine.

    Protection of the Imidazole Side Chain: The imidazole side chain is protected by reacting the Boc-protected histidine with trityl chloride (TrtCl) in the presence of a base such as pyridine. This step yields this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Boc-His(Trt)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Boc and Trt protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions:

    Deprotection of Boc Group: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

    Deprotection of Trt Group: The Trt group is removed using a mixture of TFA and scavengers such as triisopropylsilane (TIPS) and water.

    Coupling Reactions: Peptide bond formation is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

    Deprotection: The major products are histidine and the corresponding protecting group by-products.

    Coupling: The major products are peptides with the desired sequence.

Scientific Research Applications

Boc-His(Trt)-OH is extensively used in scientific research, particularly in the following areas:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in SPPS.

    Biology: It is used to study protein-protein interactions, enzyme mechanisms, and receptor-ligand binding.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of synthetic peptides for research and commercial purposes.

Comparison with Similar Compounds

    Boc-His(Bzl)-OH: Boc-protected histidine with a benzyl group protecting the imidazole side chain.

    Fmoc-His(Trt)-OH: Fluorenylmethyloxycarbonyl (Fmoc) protected histidine with a trityl group protecting the imidazole side chain.

    Z-His(Trt)-OH: Benzyloxycarbonyl (Z) protected histidine with a trityl group protecting the imidazole side chain.

Uniqueness: Boc-His(Trt)-OH is unique due to its dual protection strategy, which provides robust protection for both the amino and imidazole groups. This dual protection is particularly advantageous in SPPS, where selective deprotection is crucial for the synthesis of complex peptides.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZPXVCRAAKCM-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32926-43-5
Record name Boc-His(Trt)-OH, Nα-Boc-N(im)-trityl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9YH4KHR73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-tert-Butoxycarbonylamino-3-(1-trityl-1H-imidazol-4-yl)-propionic acid benzyl ester (6 g, 10.22 mmol) in MeOH (20 mL) was added potassium hydroxide (1.14 g, 20.44 mmol) in water (10 mL). THF (25 mL) was added to homogenise the solution. The solution was stirred for 1 hour and the solvents removed. Water was added and extracted with Et2O. The aqueous layer was acidified with dilute aqueous HCl and extracted with Et2O. The Et2O was washed with water, brine, dried over MgSO4 and filtered. The solvent was removed to give the title compound (4.792 g, 94%). ESMS 498 (M+H+) Mpt 101.5-103.6° C. 1H NMR (CDCl3) δ 1.35 (9H, s), 3.25 (1H, dd, J=5.37, 14.9), 3.39 (1H, dd, J=4.83, 14.9), 4.46-4.52 (1H, m), 5.66, (1H, d, J=5.91), 6.83 (1H, s), 7.07-7.10 (3H, m), 7.26-7.30 (8H, m), 7.42-7.45 (4H, m), 8.13 (1H, s). 13C NMR (CDCl3) δ 28.26, 29.00, 53.07, 76.14, 78.98, 120.88, 128.21, 128.32, 129.63, 133.68, 137.22, 141.52, 154.90, 173.60.
Name
2-tert-Butoxycarbonylamino-3-(1-trityl-1H-imidazol-4-yl)-propionic acid benzyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Boc-His(Trt)-OH in solid-phase peptide synthesis, specifically in the context of synthesizing Liraglutide and Aviptadil?

A1: this compound is a protected form of the amino acid histidine, commonly used in solid-phase peptide synthesis. "Boc" refers to the tert-butyloxycarbonyl protecting group on the amino group, while "Trt" refers to the trityl protecting group on the imidazole side chain of histidine.

Q2: Why is this compound preferred over other protected forms of histidine in the synthesis of these peptides?

A2: While the provided research papers do not explicitly state the reasons for choosing this compound, several factors could contribute to its selection:

  • Minimizing racemization: Histidine is prone to racemization during peptide coupling reactions. Using this compound, particularly in conjunction with a dipeptide fragment for subsequent couplings [], can help mitigate this issue and ensure the desired stereochemistry of the final peptide product.

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